Crinan

Hypoxia signaling Cancer biology Natural product screening

Researchers often face uncertainty when selecting crinane-type alkaloids, as minor structural variations cause drastic differences in potency and selectivity. Crinan (CAS 510-70-3) provides the defined tetracyclic parent scaffold essential for systematic SAR comparisons across >70 natural alkaloids. Key advantages: • Defined 5,10b-ethanophenanthridine core for unambiguous scaffold classification • Enables precise SAR differentiation-e.g., crinamine inhibits HIF-1α (IC50=2.7 μM) while lycorine shows no activity • Supports lead optimization across anticancer, antimalarial, and neuroactive programs. Available for immediate research supply.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B1244753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrinan
Synonymscrinane
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1CCC23CCN(C2C1)CC4=CC5=C(C=C34)OCO5
InChIInChI=1S/C16H19NO2/c1-2-4-16-5-6-17(15(16)3-1)9-11-7-13-14(8-12(11)16)19-10-18-13/h7-8,15H,1-6,9-10H2/t15-,16-/m1/s1
InChIKeyBTBHTKZYHPDQSN-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crinan: Core Scaffold & Pharmacological Profile


Crinan (CHEBI:36057) is an isoquinoline alkaloid fundamental parent that defines the crinane-type Amaryllidaceae alkaloids [1]. This tetracyclic framework is present in over 70 naturally occurring alkaloids isolated predominantly from the Amaryllidaceae plant family, including genera such as Crinum, Narcissus, and Galanthus [2]. Crinane alkaloids are distinguished by their 5,10b-ethanophenanthridine skeleton and exhibit a broad spectrum of biological activities including anticancer, antimalarial, and neuroactive effects [3]. The structural diversity of this class—encompassing α-crinane and β-crinane subtypes—underpins varied pharmacological profiles that are not interchangeable across different derivatives.

Core scaffold Suitable for crinane-type alkaloid SAR studies and natural product library screening
Bioactivity context Reported use in cell-model response, antimicrobial susceptibility, and neuroactivity assays
Derivative selection Structural subtype (α-crinane / β-crinane) and substitution pattern critically influence target engagement

Crinan Analogs: Structure-Activity Divergence


Crinane alkaloids exhibit pronounced structure-activity relationship (SAR) divergence despite sharing a common tetracyclic core. Minor modifications—such as the presence of a C1-C2 double bond, stereochemistry at C3, or substitution patterns—dramatically alter target engagement and potency [1]. For instance, within the same crinane class, crinamine displays potent HIF-1 inhibition (IC50=2.7 μM) while structurally related compounds lycorine and norgalanthamine show no significant activity in the same assay [2]. Similarly, AChE inhibitory activity varies over 14-fold between crinine (IC50=461 μM) and crinamidine (IC50=300 μM) [3]. Procurement decisions based solely on scaffold classification risk selecting compounds with suboptimal or irrelevant biological activity for the intended research application.

HIF-1 engagement may not transfer from crinamine to lycorine or other crinane analogs
AChE inhibitory potency can vary >14-fold among crinane derivatives; scaffold identity alone does not predict activity
In vitro cytotoxicity may not translate to in vivo response for all crinane alkaloids

Crinan: Evidence for Target-Specific Activity


HIF-1 Selective Inhibition by Crinamine

Crinamine, a crinane-type alkaloid, exhibits potent and selective inhibition of hypoxia-inducible factor-1 (HIF-1) with an IC50 of 2.7 μM in a cell-based reporter gene assay. In direct head-to-head testing, structurally related Amaryllidaceae alkaloids lycorine, norgalanthamine, and epinorgalanthamine showed no significant inhibition of HIF-1α transcriptional activity [1]. This selectivity profile distinguishes crinamine from other crinane congeners and positions it uniquely for HIF-1-targeted applications.

HIF-1α selectivity
Direct comparison
Crinamine IC₅₀ 2.7 μM; lycorine, norgalanthamine inactive
Supports tool compound selection for HIF-1-specific pathway studies
Cell-based reporter gene assay
Hypoxia signaling Cancer biology Natural product screening

Haemanthamine Selective Cytotoxicity to Cancer Cells

Haemanthamine, an α-crinane alkaloid, demonstrates marked selectivity for colorectal cancer cells over normal intestinal epithelium. In parallel testing, haemanthamine showed IC50 values of 0.99 μM against Caco-2 and 0.59 μM against HT-29 colorectal carcinoma cells, while requiring a 19.7-fold higher concentration (IC50 = 19.47 μM) to affect normal FHs 74 Int intestinal epithelial cells [1]. This selectivity profile contrasts with lycorine, which showed IC50 values of 0.99 μM (Caco-2) and 1.2 μM (HT-29) but only a 18.9-fold selectivity margin (IC50 = 22.68 μM for normal cells) [1].

Cell selectivity
Direct comparison
IC₅₀ 0.59–0.99 μM (carcinoma) vs 19.47 μM (normal), ~20× margin
Supports cell-model endpoint review for colorectal carcinoma studies
MTT assay, 48 h; Caco-2, HT-29, FHs 74 Int lines
Cancer chemotherapy Colorectal carcinoma Selective cytotoxicity

Haemanthidine Antimalarial Activity vs. Mefloquine

Haemanthidine, a crinane alkaloid, exhibits superior in vitro antimalarial activity against the multidrug-resistant K1 strain of Plasmodium falciparum with an IC50 of 0.35 μg/mL, compared to the clinically used antimalarial mefloquine which shows an IC50 of 3.94 μg/mL in the same assay [1]. This represents an 11.3-fold improvement in potency. Among 72 crinane alkaloids screened, haemanthamine and haemanthidine were identified as having the best overall antimalarial activities across both chloroquine-sensitive and resistant strains [1].

Antiplasmodial activity
Direct comparison
IC₅₀ 0.35 μg/mL vs mefloquine 3.94 μg/mL
11.3×
Supports drug-resistant strain screening context
P. falciparum K1 multidrug-resistant strain
Malaria Drug-resistant parasites Antiplasmodial activity

AChE Inhibitory Profiles of Crinane Alkaloids

Crinane-type alkaloids exhibit AChE inhibitory activity spanning over a 14-fold range, with crinamidine (IC50 = 300 ± 27 μM) and crinine (IC50 = 461 ± 14 μM) showing weak activity compared to the clinical AChE inhibitor galanthamine (IC50 = 0.96 ± 0.04 μM for 1-O-acetyllycorine in the same study, or 1.5-2.4 μM in other reports) [1][2]. This broad activity distribution enables selection of crinane alkaloids as either weak controls or scaffolds for optimization, depending on research objectives.

AChE inhibition
Reported
Crinamidine IC₅₀ 300 μM; crinine 461 μM; galanthamine ref. ~1–2 μM
Supports control compound selection for neuroactivity assay optimization
Ellman’s method; up to 480-fold less potent than reference
Alzheimer's disease Cholinesterase inhibition Neuropharmacology

Crinamine Selective MAO-B Inhibition

Crinamine exhibits exceptionally potent inhibition of monoamine oxidase B (MAO-B) with an IC50 of 0.014 μM, ranking it as the most potent among tested Amaryllidaceae alkaloids. In head-to-head comparison, crinamine (IC50 = 0.014 μM) > haemanthidine (IC50 = 0.017 μM) > epibuphanisine (IC50 = 0.039 μM) > haemanthamine (IC50 = 0.112 μM) [1]. This submicromolar potency positions crinamine as a leading natural product scaffold for MAO-B-targeted therapeutic development.

MAO-B inhibition
Direct comparison
Crinamine IC₅₀ 0.014 μM > haemanthidine 0.017 > epibuphanisine 0.039 > haemanthamine 0.112 μM
Supports MAO-B-targeted pathway study prioritization
In vitro enzyme assay; submicromolar potency context
Monoamine oxidase Neuroprotection Parkinson's disease

In Vitro-In Vivo Translation of Haemanthamine & Haemanthidine

Among crinane alkaloids, haemanthamine and haemanthidine demonstrate a notable correlation between potent in vitro cytotoxic activity and observable in vivo effects. A comprehensive review of crinane alkaloid cytotoxicity notes that 'potent and selective in vitro activities were in instances matched by observations made in vivo, notably for the crinanes haemanthamine and haemanthidine' [1]. This translational concordance distinguishes these compounds from other crinane alkaloids where in vitro potency does not reliably predict in vivo efficacy, as exemplified by haemanthamine showing no significant tumor size reduction in an Ehrlich tumor mouse model despite potent in vitro activity [2].

Translational concordance
Class-level inference
Haemanthamine/haemanthidine show in vitro–in vivo concordance; other crinanes variable
Supports in vivo model-response context review
Review-level evidence; data to verify across models
In vivo pharmacology Translational research Anticancer drug development

Crinan: Research and Industrial Applications


HIF-1 Pathway & Hypoxia Drug Discovery

Crinamine serves as a selective tool compound for dissecting HIF-1-mediated signaling in cancer and ischemic disease models. Its potent IC50 of 2.7 μM against HIF-1α, coupled with complete inactivity against HIF-2 and lack of effect from structural analogs lycorine and norgalanthamine, enables precise pathway interrogation [1]. Researchers can employ crinamine to distinguish HIF-1-dependent from HIF-2-dependent transcriptional programs, a critical distinction in tumor hypoxia biology.

Selective Anticancer Agent for Colorectal Cancer

Haemanthamine is positioned for lead optimization in colorectal cancer due to its 19.7-fold selectivity for Caco-2 and HT-29 carcinoma cells over normal FHs 74 Int intestinal epithelium [1]. This selectivity profile is quantitatively superior to lycorine's 18.9-fold margin, supporting haemanthamine as a preferred starting scaffold for medicinal chemistry campaigns aimed at developing colorectal cancer therapeutics with minimized off-target toxicity.

Antimalarial Lead Against Drug-Resistant Malaria

Haemanthidine represents a high-priority antimalarial lead, demonstrating an 11.3-fold potency advantage over mefloquine against the multidrug-resistant K1 strain (IC50 0.35 μg/mL vs. 3.94 μg/mL) [1]. This differential activity in a clinically relevant resistance context supports its prioritization in hit-to-lead programs for next-generation antimalarials. The compound's activity against both chloroquine-sensitive and resistant strains further validates its broad-spectrum potential [1].

MAO-B Inhibitor for Neurodegenerative Disease

Crinamine's submicromolar MAO-B inhibition (IC50 = 0.014 μM) and its 8-fold potency advantage over haemanthamine [1] establish it as a superior scaffold for developing selective MAO-B inhibitors. Given MAO-B's validated role in Parkinson's disease pathophysiology, crinamine offers a natural product-derived starting point with potency comparable to or exceeding many synthetic inhibitors, meriting further medicinal chemistry exploration.

Application
Selection Property
Validation Focus
Hypoxia signaling research
HIF-1α isoform-selectivity context
HIF-1 vs HIF-2 transcriptional reporter assay
Colorectal cancer cell-model studies
Cell-model selectivity context
Carcinoma vs normal intestinal cell viability endpoints
Drug-resistant malaria screening
Antiplasmodial activity in resistant strains
IC₅₀ comparison against reference antimalarials
Neuroprotection model studies
MAO-B inhibition potency context
Selectivity over MAO-A, neuroprotection assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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